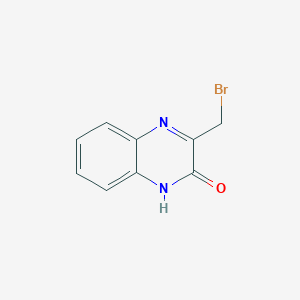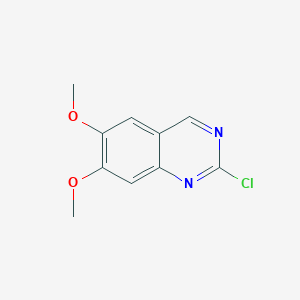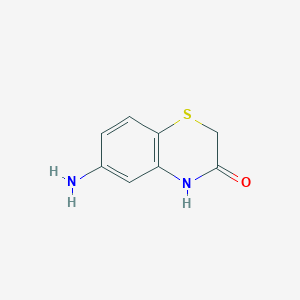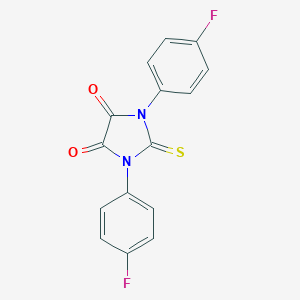
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-, also known as FIT-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FIT-1 is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders.
Mechanism Of Action
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- exerts its biological effects by inhibiting PTPs, which are enzymes that regulate the phosphorylation state of proteins. By inhibiting PTPs, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can modulate cellular signaling pathways that are involved in various physiological processes, such as cell growth, differentiation, and apoptosis. 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has also been shown to inhibit the function of T cells by interfering with their activation and proliferation.
Biochemical And Physiological Effects
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been shown to inhibit the function of T cells, which are involved in the pathogenesis of autoimmune disorders.
Advantages And Limitations For Lab Experiments
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- is a potent inhibitor of PTPs and has been shown to exhibit significant biological effects in various disease models. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. Another area of interest is the investigation of the mechanisms underlying the anti-tumor and immunomodulatory effects of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. Additionally, further studies are needed to evaluate the safety and efficacy of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- in animal models and human clinical trials.
Synthesis Methods
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can be synthesized using a multi-step process that involves the reaction of 4,5-diaminoimidazole-2-carboxylic acid with 4-fluorobenzaldehyde, followed by cyclization with thiourea. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting PTPs, which are known to play a critical role in cancer cell growth and survival. 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been studied for its potential use in the treatment of autoimmune disorders, as it has been shown to inhibit the function of T cells, which are involved in the pathogenesis of these diseases.
properties
CAS RN |
146680-56-0 |
|---|---|
Product Name |
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- |
Molecular Formula |
C15H8F2N2O2S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1,3-bis(4-fluorophenyl)-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C15H8F2N2O2S/c16-9-1-5-11(6-2-9)18-13(20)14(21)19(15(18)22)12-7-3-10(17)4-8-12/h1-8H |
InChI Key |
NCOSHKVRFNMBDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=S)C3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=S)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



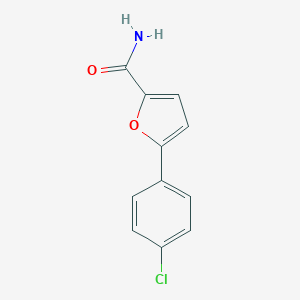
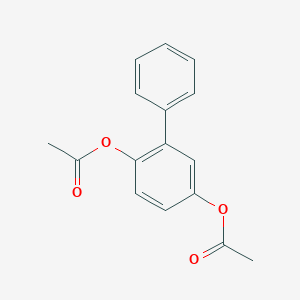
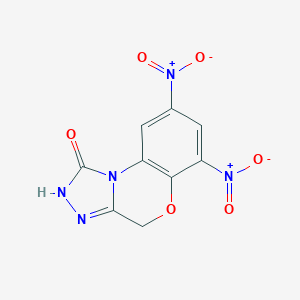
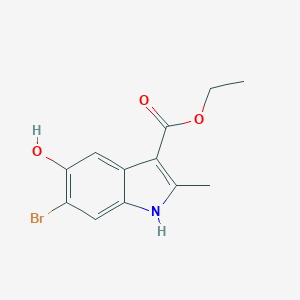
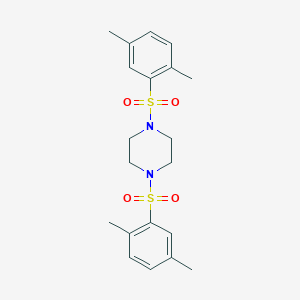
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
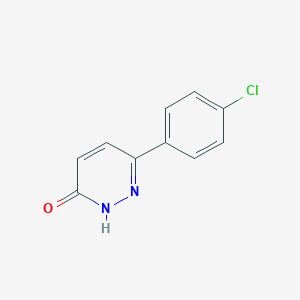
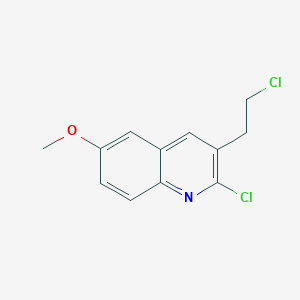
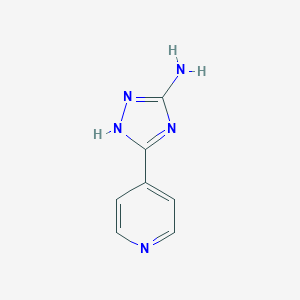
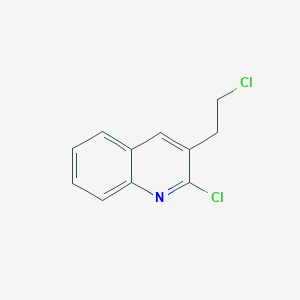
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)
